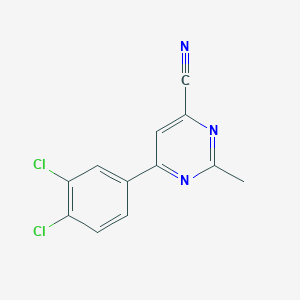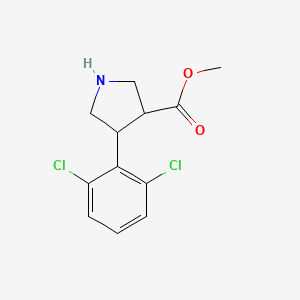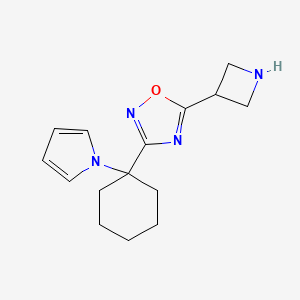
(2-sec-Butyloxynaphthalen-1-yl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-sec-butyloxynaphthalen-1-yl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner in the formation of carbon-carbon bonds. The presence of tetrahydrofuran as a solvent stabilizes the organozinc compound, making it more reactive and easier to handle in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-sec-butyloxynaphthalen-1-yl)zinc bromide typically involves the reaction of 2-sec-butyloxynaphthalene with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-sec-butyloxynaphthalene+ZnBr2→(2-sec-butyloxynaphthalen-1-yl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated systems and controlled environments helps in maintaining the purity and reactivity of the organozinc reagent.
Analyse Des Réactions Chimiques
Types of Reactions
(2-sec-butyloxynaphthalen-1-yl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. This reaction involves the transfer of the naphthyl group from zinc to a palladium catalyst, followed by coupling with an electrophilic partner.
Common Reagents and Conditions
Palladium catalysts: Commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Reaction conditions: Typically carried out under an inert atmosphere at moderate temperatures.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-sec-butyloxynaphthalen-1-yl)zinc bromide is widely used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds efficiently makes it a valuable reagent in the construction of aromatic and heteroaromatic compounds.
Biology and Medicine
While direct applications in biology and medicine are limited, the compounds synthesized using this compound often have significant biological activity. These compounds can serve as intermediates in the development of new drugs and therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of biaryl compounds makes it a key reagent in the manufacture of various high-performance materials.
Mécanisme D'action
The mechanism of action of (2-sec-butyloxynaphthalen-1-yl)zinc bromide in cross-coupling reactions involves the transmetalation step, where the naphthyl group is transferred from zinc to a palladium catalyst. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc bromide: Another organozinc reagent used in similar cross-coupling reactions.
(2-methoxynaphthalen-1-yl)zinc bromide: A closely related compound with a methoxy group instead of a sec-butoxy group.
Uniqueness
(2-sec-butyloxynaphthalen-1-yl)zinc bromide is unique due to the presence of the sec-butoxy group, which can influence the reactivity and selectivity of the compound in various synthetic applications. This makes it a valuable reagent for specific transformations where other organozinc reagents may not be as effective.
Propriétés
Formule moléculaire |
C14H15BrOZn |
|---|---|
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
bromozinc(1+);2-butan-2-yloxy-1H-naphthalen-1-ide |
InChI |
InChI=1S/C14H15O.BrH.Zn/c1-3-11(2)15-14-9-8-12-6-4-5-7-13(12)10-14;;/h4-9,11H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
VZSDQLDUIFEOGX-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)OC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14878605.png)
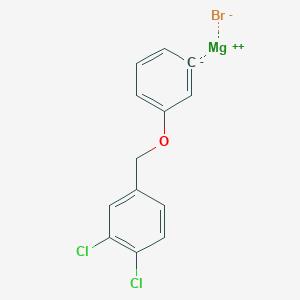
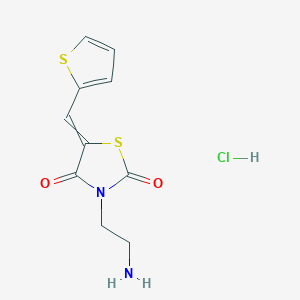
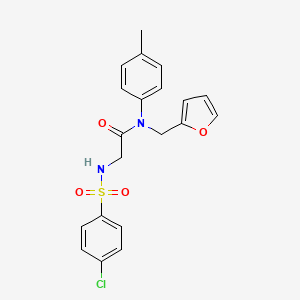
![1-(hydroxymethyl)-N,N-dimethylimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B14878630.png)

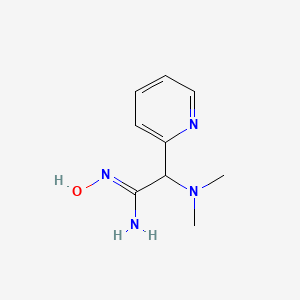
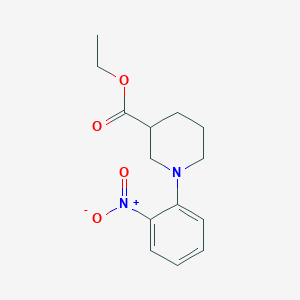

![(Z)-2-(benzo[d]thiazol-2-ylthio)-N'-(2,6-dichlorobenzylidene)propanehydrazide](/img/structure/B14878649.png)
